molecular formula C6H9NO3 B8706871 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid

2-(2-methyl-4-oxoazetidin-2-yl)acetic acid

Cat. No.: B8706871
M. Wt: 143.14 g/mol
InChI Key: WPMYHOHNOIPQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-4-oxoazetidin-2-yl)acetic acid is a heterocyclic compound featuring a four-membered azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-4-carboxymethylazetidine with a suitable dehydrating agent to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carbonyl group into an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

2-(2-methyl-4-oxoazetidin-2-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The azetidinone ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal enzymatic functions, leading to various biological effects .

Comparison with Similar Compounds

    4-Methyl-4-carboxymethylazetidine: A precursor in the synthesis of 2-(2-methyl-4-oxoazetidin-2-yl)acetic acid.

    Azetidin-2-one: A structurally similar compound with different substituents on the azetidinone ring.

Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(2-methyl-4-oxoazetidin-2-yl)acetic acid

InChI

InChI=1S/C6H9NO3/c1-6(3-5(9)10)2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

WPMYHOHNOIPQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl 4-benzyloxycarbonylmethyl azetidin-2-one (2) (2.3 g) was dissolved in ethanol (50 ml) and hydrogenated over 10% Pd/C (250 mg) for one hour. The solution was filtered and a further quantity of catalyst (250 mg) added. The hydrogenation was continued for a further hour and the solution filtered through kieselguhr and evaporated. 4-Methyl-4-carboxymethylazetidin-2-one (3) was obtained as a colourless gum which solidified on standing (1.4 g; 98%), νmax (CHCl3 or KBr disc) 3300, 1730, 1695 cm-1. δ ppm (DMSO) 1.38 (3H, s, CH3), 2.57 (2H, s, CH2CO2H), 2.57 and 2.81 (2H, two doublets [AB system] J 14 Hz C3-methylene), 7.90 (1H, s, NH [exchangeable]), 7.0 to 8.5 (1H, br. signal, CO2H [exchangeable]).
Name
4-Methyl 4-benzyloxycarbonylmethyl azetidin-2-one
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

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